molecular formula C14H24N4 B1425703 5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine CAS No. 1275520-86-9

5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine

Cat. No. B1425703
M. Wt: 248.37 g/mol
InChI Key: MXYJRSZZCTVRNI-UHFFFAOYSA-N
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Description

“5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine” is a chemical compound. It has a molecular weight of 192.26 . The IUPAC name for this compound is 5-(4-methyl-1-piperazinyl)-2-pyridinamine . The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .


Molecular Structure Analysis

The molecular structure of “5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Serotonin Receptor Research

5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine and its derivatives have been extensively studied for their interactions with serotonin receptors, particularly the 5-HT6 subtype. Research shows that certain 1,3,5-triazine derivatives, including those with 4-methylpiperazin-1-yl components, exhibit potent ligand activity towards the 5-HT6 receptor. This makes them relevant in the development of treatments for cognitive impairments and Alzheimer's disease (Łażewska et al., 2019), (Latacz et al., 2019), (Łażewska et al., 2023).

Chiral Derivatization and Analytical Chemistry

In the field of analytical chemistry, compounds like 5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine are used as derivatization agents. For instance, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used for the ultrasensitive detection of amine enantiomers, demonstrating the compound's utility in sophisticated chemical analyses (Jin et al., 2020).

Chemical Synthesis and Pharmaceutical Applications

These compounds also play a crucial role in the synthesis of pharmaceuticals. For example, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, is a key precursor in the synthesis of the cancer treatment drug imatinib (Koroleva et al., 2012).

Pharmacokinetic Properties

Research into the pharmacokinetic properties of these compounds is ongoing. For example, studies have been conducted on the blood-brain barrier permeability and hepatotoxicity of certain triazine derivatives, essential for their potential as central nervous system drugs (Sudoł et al., 2021).

Additional Applications

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-3-6-15-14-5-4-13(11-16-14)12-18-9-7-17(2)8-10-18/h4-5,11H,3,6-10,12H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYJRSZZCTVRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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